

Synthesis of 7-Hydroxynaphthalene-1-carbonitrile: An Experimental Protocol

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Compound of Interest

Compound Name: 7-Hydroxynaphthalene-1-carbonitrile

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This document provides a detailed experimental protocol for the synthesis of **7-Hydroxynaphthalene-1-carbonitrile**, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a two-step sequence involving a Sandmeyer reaction followed by demethylation, a common and effective strategy for the preparation of hydroxynitriles.

Introduction

7-Hydroxynaphthalene-1-carbonitrile is a bifunctional molecule containing both a hydroxyl and a nitrile group on a naphthalene scaffold. This substitution pattern makes it an attractive starting material for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and functional materials. The protocol outlined below provides a robust and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

- Sandmeyer Reaction: Conversion of 7-methoxy-1-naphthylamine to 7-methoxynaphthalene-1-carbonitrile.

- Demethylation: Removal of the methyl protecting group from the hydroxyl functionality to yield the final product.

Experimental Protocols

Step 1: Synthesis of 7-Methoxynaphthalene-1-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl nitrile.^[1] In this step, 7-methoxy-1-naphthylamine is converted to the corresponding diazonium salt, which is then treated with a cyanide source, typically copper(I) cyanide, to yield the nitrile.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles
7-Methoxy-1-naphthylamine	C ₁₁ H ₁₁ NO	173.21	10.0 g	0.0577
Hydrochloric Acid (conc.)	HCl	36.46	20 mL	-
Sodium Nitrite	NaNO ₂	69.00	4.4 g	0.0638
Copper(I) Cyanide	CuCN	89.56	6.2 g	0.0692
Sodium Cyanide	NaCN	49.01	3.1 g	0.0632
Toluene	C ₇ H ₈	92.14	100 mL	-
Water	H ₂ O	18.02	As needed	-

Procedure:

- In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0577 mol) of 7-methoxy-1-naphthylamine in 50 mL of water and 20 mL of concentrated hydrochloric acid.

- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a solution of 4.4 g (0.0638 mol) of sodium nitrite in 15 mL of water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- In a separate 500 mL flask, prepare a solution of copper(I) cyanide by dissolving 6.2 g (0.0692 mol) of CuCN and 3.1 g (0.0632 mol) of NaCN in 50 mL of water.
- Warm the copper(I) cyanide solution to 60-70 °C and add 50 mL of toluene.
- Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
- After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour.
- Cool the mixture to room temperature and separate the toluene layer.
- Extract the aqueous layer with toluene (2 x 30 mL).
- Combine the organic layers, wash with 10% aqueous sodium hydroxide solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-methoxynaphthalene-1-carbonitrile as a solid.

Step 2: Demethylation to 7-Hydroxynaphthalene-1-carbonitrile

The methoxy group is a common protecting group for hydroxyls and can be cleaved under various conditions. Boron tribromide (BBr_3) is a highly effective reagent for the demethylation of aryl methyl ethers.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles
7-Methoxynaphthalene-1-carbonitrile	C ₁₂ H ₉ NO	183.21	5.0 g	0.0273
Boron Tribromide (1M in DCM)	BBr ₃	250.52	30 mL	0.0300
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	100 mL	-
Methanol	CH ₃ OH	32.04	20 mL	-
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	As needed	-
Water	H ₂ O	18.02	As needed	-

Procedure:

- Dissolve 5.0 g (0.0273 mol) of 7-methoxynaphthalene-1-carbonitrile in 100 mL of anhydrous dichloromethane in a 250 mL flask under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add 30 mL (0.0300 mol) of a 1M solution of boron tribromide in dichloromethane dropwise.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- Cool the reaction mixture back to 0 °C and quench by the slow addition of 20 mL of methanol.
- Add 50 mL of water and stir for 30 minutes.

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **7-Hydroxynaphthalene-1-carbonitrile**.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

Step	Product	Starting Material	Yield (%)	Melting Point (°C)	¹ H NMR (δ, ppm)	MS (m/z)
1	7-Methoxynaphthalene-1-carbonitrile	7-Methoxy-1-naphthylamine	75-85	98-100	7.2-8.1 (m, 6H), 3.9 (s, 3H)	[M] ⁺ 183.07
2	7-Hydroxynaphthalene-1-carbonitrile	7-Methoxynaphthalene-1-carbonitrile	80-90	210-212	9.8 (s, 1H), 7.1-8.0 (m, 6H)	[M-H] ⁻ 168.05

Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized material.

Visualizations

Synthetic Workflow



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Caption: Synthetic workflow for **7-Hydroxynaphthalene-1-carbonitrile**.

Logical Relationship of the Synthetic Strategy



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Caption: Logical approach to the synthesis of the target molecule.

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References

- 1. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
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